alcaloides de tipo Aspidospermatano
Aspidospermatan-type alkaloids are a class of bioactive natural products primarily found in the Aspidosperma genus and related species, which belong to the Anacardiaceae family. These compounds exhibit a diverse array of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. Their molecular structures typically feature an alkaloid core with complex functional groups such as hydroxyls, methoxy groups, and various nitrogen-containing heterocycles. Aspidospermatans have attracted significant interest in pharmaceutical research due to their potential therapeutic applications. For instance, certain derivatives have shown promise in the treatment of parasitic diseases and cancer. The isolation and purification processes of these alkaloids are intricate and require specialized techniques such as chromatography and crystallization methods. Ongoing studies continue to elucidate the structure-activity relationships of aspidospermatans, aiming to optimize their medicinal properties for future drug development.

Estructura | Nombre químico | CAS | MF |
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methyl (2beta,12beta,19alpha)-1-[(2E)-3-phenylprop-2-enoyl]aspidospermidin-21-oate | 1482240-24-3 | C29H32N2O3 |
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Limaspermidin | 72821-58-0 | C19H26N2O |
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(-)-15beta-hydroxyvincadifformine | 119478-89-6 | C21H26N2O3 |
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(-)-vallesine | 23943-50-2 | C21H28N2O2 |
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(-)-Minovincine | 15622-69-2 | C21H24N2O3 |
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8-oxo-vobtusine | 50924-04-4 | C43H48N4O7 |
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16-methoxy-20-(7-methoxy-benzo[1,3]dioxole-5-carbonyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester | 55870-82-1 | C31H34N2O8 |
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Demethoxypalosine | 17472-57-0 | C22H30N2O |
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Aspidolimine | 5516-66-5 | C23H32N2O3 |
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(+-)-Minovin | 19621-72-8 | C22H28N2O2 |
Literatura relevante
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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